molecular formula C8H9F2IN2O2 B2532058 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946813-28-0

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2532058
CAS No.: 1946813-28-0
M. Wt: 330.073
InChI Key: LHGUAEMNJILHFT-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl and iodine groups, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while cross-coupling reactions can produce various biaryl compounds.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid is unique due to the presence of both difluoromethyl and iodine substituents on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[5-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-4(8(14)15)3-13-6(7(9)10)5(11)2-12-13/h2,4,7H,3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGUAEMNJILHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=C(C=N1)I)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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